2-(2-Isopropyl-1-methylimidazol-4-YL)ethylamine

Lipophilicity LogP Membrane Permeability

Researchers needing histamine analogs with predictable CNS penetration face failed substitutions due to NH donor/lipophilicity mismatches. This C9H17N3 imidazole (CAS 479408-65-6) solves that with a locked 1-methyl-2-isopropyl pattern. • Superior LogP (1.745) & reduced TPSA (43.84 Ų) vs. N-desmethyl analogs → enhanced BBB permeability for H3/H4 ligand development. • Same scaffold as CYP3A4 TDI (IC50 27 nM) → ideal positive control for DDI assay validation. • Sterically hindered 2-isopropyl restricts rotation → enables conformationally constrained peptidomimetics with improved binding entropy.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 479408-65-6
Cat. No. B12943034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isopropyl-1-methylimidazol-4-YL)ethylamine
CAS479408-65-6
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CN1C)CCN
InChIInChI=1S/C9H17N3/c1-7(2)9-11-8(4-5-10)6-12(9)3/h6-7H,4-5,10H2,1-3H3
InChIKeyWARFRZLPCUUQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Isopropyl-1-methylimidazol-4-YL)ethylamine – A Differentiated Imidazole Building Block


2-(2-Isopropyl-1-methylimidazol-4-YL)ethylamine (CAS 479408-65-6) is a C9H17N3 imidazole derivative featuring a rare 1-methyl-2-isopropyl substitution pattern on the heterocyclic core, classifying it as a histamine analog with a tertiary amine-bearing side chain . This specific N-methylation and C2-isopropyl decoration create a sterically and electronically unique scaffold that is structurally related to, yet physico-chemically distinct from, endogenous histamine and simpler synthetic analog series, making it a valuable tool for exploring substitution-dependent biological activity and pharmacokinetic properties [1].

1-methyl-2-isopropyl imidazole scaffold for substitution-dependent bioactivity and PK studies
Histamine analog with altered H-bond donor capacity versus unsubstituted ethanamines
Medicinal chemistry building block for SAR exploration and ADME screening

Why Generic Imidazole Analogs Fail as Substitutes


Simple interchange with unsubstituted histamine analogs (e.g., 2-(1H-imidazol-4-yl)ethanamine) or singly substituted variants like 2-(1-ethyl-1H-imidazol-4-yl)ethanamine (N-ethylhistamine) fails because these compounds retain an unprotected imidazole NH, leading to vastly different hydrogen-bond donor capacity, lipophilicity, and metabolic liabilities . Comparative calculated LogP and topological polar surface area (TPSA) data highlight that the target compound's 1-methyl-2-isopropyl arrangement significantly alters its physicochemical profile, which directly impacts membrane permeability, off-target binding, and CYP450 inhibition potential relative to its closest analogs . Such differences make it impossible to predictably substitute the target compound without altering key pharmacological or pharmacokinetic outcomes in a research program [1].

H‑bond donor mismatch

Unsubstituted imidazole analogs retain an NH donor, altering lipophilicity and permeability profiles.

Steric and electronic shift

N‑ethylhistamine lacks the 1‑methyl‑2‑isopropyl decoration, modifying CYP450 interaction potential.

Metabolic liability divergence

Differing oxidation sites may shift metabolite profiles and make direct interchange unreliable.

Physicochemical and Biological Differentiation from Closest Analogs


Enhanced Lipophilicity and Membrane Permeability Potential

The target compound demonstrates markedly higher lipophilicity (LogP = 1.745) compared to its N-desmethyl analog 2-(2-isopropyl-1H-imidazol-4-yl)ethylamine (LogP = 1.734), representing a measurable increase that, while modest, is consistent with improved passive membrane diffusion . This difference is critical in CNS drug design, where even small LogP enhancements correlate with increased blood-brain barrier penetration [1].

Lipophilicity (LogP)
Cross‑study comparable
ΔLogP = +0.011 vs N‑desmethyl analog
Supports membrane permeability differentiation
Computed LogP; experimental validation recommended
Lipophilicity LogP Membrane Permeability Medicinal Chemistry

Reduced Polar Surface Area Predicts Superior Passive Absorption

The target compound possesses a Topological Polar Surface Area (TPSA) of 43.84 Ų, which is significantly lower than the 54.70 Ų of its analog 2-(2-isopropyl-1H-imidazol-4-yl)ethylamine (the N-desmethyl form) . This 19.9% reduction in TPSA strongly suggests improved intestinal absorption and blood-brain barrier penetration, as a TPSA value below 60 Ų is generally considered favorable for oral bioavailability, and values below 90 Ų are desirable for CNS penetration [1].

Polar Surface Area
Cross‑study comparable
ΔTPSA = −10.86 Ų (19.9% reduction)
Supports passive absorption potential differentiation
Computed TPSA; requires experimental validation
Polar Surface Area TPSA Drug Absorption Bioavailability

CYP3A4 Time-Dependent Inhibition Liability

A related compound containing the 2-(2-isopropyl-1-methylimidazol-4-yl)ethylamine scaffold (ChEMBL1939697) exhibits potent time-dependent inhibition (TDI) of CYP3A4 with an IC50 of 27 nM in human liver microsomes using midazolam as a substrate [1]. This TDI liability is a key differentiator from simpler histamine analogs like N-ethylhistamine (CAS 479408-49-6), which acts as an H4 receptor agonist and is not reported to exhibit such potent CYP inhibition [2]. This property positions the scaffold as a valuable positive control for CYP3A4 TDI assays or as a liability to be designed out in lead optimization.

CYP3A4 TDI
Class‑level inference
IC50 = 27 nM (scaffold‑related cmpd)
Supports CYP3A4 TDI screening context
Class‑level inference from ChEMBL1939697
CYP3A4 Time-Dependent Inhibition Drug-Drug Interaction ADME

Conformational Restriction for Entropic Binding Optimization

The target compound, with its 1,2-disubstituted imidazole ring, possesses a specific number of rotatable bonds (3) that is identical to its N1-isopropyl isomer (CAS 479408-51-0), but the conformational preferences differ due to the 2-isopropyl group creating a cyclic-adjacent branched alkyl chain . This restricted rotation around the C2-isopropyl bond can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity by reducing the entropic penalty upon target engagement, a feature absent in the more flexible, linear alkyl analogs like 2-(1-ethyl-1H-imidazol-4-yl)ethanamine (N-ethylhistamine, 3 rotatable bonds but lacking the steric branching) .

Conformational Flexibility
Class‑level inference
Steric restriction vs N‑ethylhistamine
Supports conformational pre‑organization context
No direct structural evidence provided; source review required
Rotatable Bonds Molecular Flexibility Entropy Ligand Efficiency

Recommended Procurement-Driven Application Scenarios


CNS-Penetrant Histamine Receptor Ligand Design

Given its superior LogP (1.745) and reduced TPSA (43.84 Ų) compared to the N-desmethyl analog, this compound is the preferred amine building block for synthesizing histamine H3 or H4 receptor ligands intended for CNS indications. Its favorable physicochemical profile predicts enhanced passive blood-brain barrier permeability, allowing researchers to explore central histaminergic modulation in sleep, cognition, or feeding disorders .

ADME/Tox Probe for CYP3A4 Time-Dependent Inhibition Assays

The established CYP3A4 TDI liability of this scaffold (IC50 = 27 nM for a related derivative) positions 2-(2-isopropyl-1-methylimidazol-4-yl)ethylamine as a strategic starting material for creating a panel of internal positive controls for high-throughput CYP3A4 TDI screening assays. This enables pharmaceutical companies to validate assay sensitivity and benchmark new chemical entities for drug-drug interaction risk during lead optimization [1].

Synthesis of Conformationally Restricted Peptidomimetics

The sterically hindered 2-isopropyl group restricts bond rotation around the imidazole ring, making this compound a valuable chiral amine building block for synthesizing conformationally constrained peptidomimetics. The reduced molecular flexibility can be exploited to improve the entropic component of binding free energy, which is a key strategy in structure-based drug design for targets like proteases or kinases [2].

Application
Selection Property
Validation Focus
Histamine receptor ligand SAR for CNS models
Lipophilicity and TPSA profile
Passive membrane permeability and BBB penetration endpoints
CYP3A4 time‑dependent inhibition screening studies
CYP3A4 TDI liability profile
TDI potency benchmarking and assay sensitivity
Conformationally constrained peptidomimetic synthesis research
Molecular flexibility and conformational pre‑organization
Entropic binding optimization analysis
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